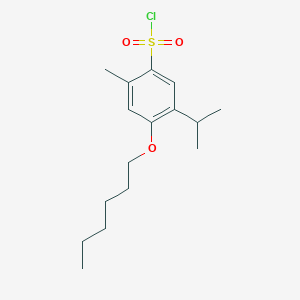
4-(Hexyloxy)-2-methyl-5-(propan-2-yl)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hexyloxy)-2-methyl-5-(propan-2-yl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group attached to an aromatic ring. This particular compound is notable for its unique structure, which includes a hexyloxy group, a methyl group, and a propan-2-yl group attached to the benzene ring. The sulfonyl chloride group is a reactive functional group that makes this compound useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)-2-methyl-5-(propan-2-yl)benzene-1-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group to the aromatic ring. One common method is the reaction of the corresponding benzene derivative with chlorosulfonic acid. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(Hexyloxy)-2-methyl-5-(propan-2-yl)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
4-(Hexyloxy)-2-methyl-5-(propan-2-yl)benzene-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 4-(Hexyloxy)-2-methyl-5-(propan-2-yl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The nucleophile, such as an amine or alcohol, attacks the sulfur atom, leading to the displacement of the chloride ion and the formation of a new covalent bond. This reactivity underlies the compound’s utility in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
4-Isopropylbenzenesulfonyl chloride: Similar structure but lacks the hexyloxy and methyl groups.
2-(Propan-2-yl)benzene-1-sulfonyl chloride: Similar structure but lacks the hexyloxy and methyl groups.
Uniqueness
4-(Hexyloxy)-2-methyl-5-(propan-2-yl)benzene-1-sulfonyl chloride is unique due to the presence of the hexyloxy group, which can impart different physical and chemical properties compared to its analogs
Properties
CAS No. |
642460-60-4 |
|---|---|
Molecular Formula |
C16H25ClO3S |
Molecular Weight |
332.9 g/mol |
IUPAC Name |
4-hexoxy-2-methyl-5-propan-2-ylbenzenesulfonyl chloride |
InChI |
InChI=1S/C16H25ClO3S/c1-5-6-7-8-9-20-15-10-13(4)16(21(17,18)19)11-14(15)12(2)3/h10-12H,5-9H2,1-4H3 |
InChI Key |
QHSOPBZHCZUAJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C(=C1)C)S(=O)(=O)Cl)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















